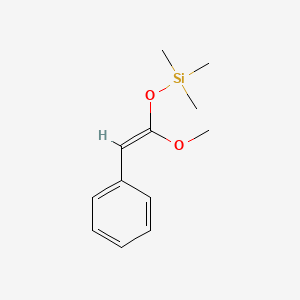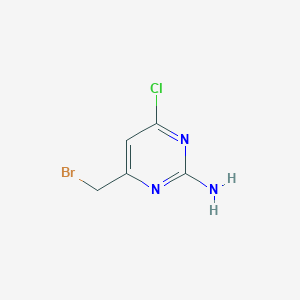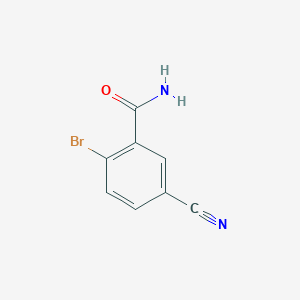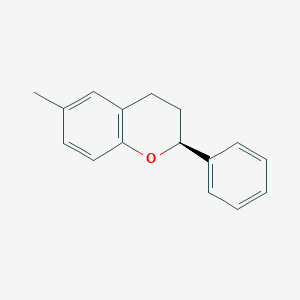
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-naphthylamine with 3-ethyl-2-bromopyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or naphthyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF) with alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated naphthyl or ethyl groups.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound.
類似化合物との比較
2-(Naphthalen-1-yl)pyrrolidine: Lacks the ethyl group, which may affect its binding affinity and reactivity.
3-Ethylpyrrolidine: Lacks the naphthyl group, resulting in different electronic and steric properties.
Naphthylpyrrolidine Derivatives: Various derivatives with different substituents on the naphthyl or pyrrolidine rings.
Uniqueness: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is unique due to the combination of the ethyl and naphthyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
3-ethyl-2-naphthalen-1-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-10-11-17-16(12)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,16-17H,2,10-11H2,1H3 |
InChIキー |
ZQLGPMFUELNVPP-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)



![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)

![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)
![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)

